molecular formula C21H22N2O4S B2506320 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942003-74-9

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2506320
CAS No.: 942003-74-9
M. Wt: 398.48
InChI Key: ZMZGZGBEYQZNOH-UHFFFAOYSA-N
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Description

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique structure combining an indole moiety with a phenylsulfonyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a phenylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction can produce simpler indole derivatives .

Scientific Research Applications

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGZGBEYQZNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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